2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound with the molecular formula C₃₀H₂₈N₂O₆. It is known for its unique structure, which includes a pyrrolo[3,4-f]isoindole core substituted with two 3,4-dimethylphenoxyethyl groups.
Preparation Methods
The synthesis of 2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Chemical Reactions Analysis
2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It has applications in the production of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone stands out due to its unique structural features and versatile applications. Similar compounds include:
2,6-bis(2-benzimidazolyl)pyridine: Known for its use in coordination chemistry and catalysis.
2,6-bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole:
These comparisons highlight the distinct properties and potential of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C30H28N2O6 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C30H28N2O6/c1-17-5-7-21(13-19(17)3)37-11-9-31-27(33)23-15-25-26(16-24(23)28(31)34)30(36)32(29(25)35)10-12-38-22-8-6-18(2)20(4)14-22/h5-8,13-16H,9-12H2,1-4H3 |
InChI Key |
NALDJHASCJVWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CCOC5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
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